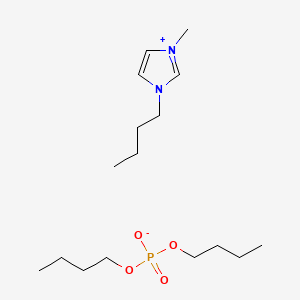

1-Butyl-3-methylimidazolium dibutyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;dibutyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXQJRGQUZXUMU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663199-28-8 | |

| Record name | 1-Butyl-3-methylimidazolium dibutyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])

Introduction: The Significance of 1-Butyl-3-methylimidazolium Dibutyl Phosphate in Modern Chemistry

This compound, designated as [Bmim][DBP], is a prominent member of the ionic liquid (IL) family. These salts, which are liquid at or near room temperature, have garnered immense interest across various scientific disciplines due to their unique physicochemical properties. Unlike traditional volatile organic solvents, ionic liquids exhibit negligible vapor pressure, high thermal stability, and a wide electrochemical window. The tunable nature of their cations and anions allows for the design of task-specific ILs with tailored properties.

[Bmim][DBP], with its imidazolium cation and phosphate anion, offers a unique combination of characteristics, making it a valuable tool in chemical synthesis, catalysis, and electrodeposition.[1] The dibutyl phosphate anion, in particular, can impart specific solubility profiles and catalytic activities, for instance, in esterification reactions.[2] This guide provides a comprehensive overview of the synthesis of [Bmim][DBP], targeting researchers, scientists, and professionals in drug development who require a detailed and scientifically grounded protocol. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of these reactions, and provide detailed experimental procedures and characterization techniques to ensure the synthesis of a high-purity, well-characterized product.

Synthetic Strategies: Pathways to [Bmim][DBP]

The synthesis of this compound can be approached via two main strategies: a direct, one-pot synthesis and a more traditional, two-step approach involving quaternization followed by anion exchange. This guide will detail both methodologies, providing a rationale for each.

Method 1: Direct Synthesis from Tributyl Phosphate and 1-Methylimidazole (Proposed)

A direct synthesis route for [Bmim][DBP] has been reported, involving the reaction of tributyl phosphate with 1-methylimidazole.[2] This method is attractive due to its atom economy and procedural simplicity.

Reaction Principle: This synthesis is believed to proceed via a nucleophilic attack of the nitrogen atom in 1-methylimidazole on one of the butyl groups of tributyl phosphate, leading to the formation of the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion in a single step.

Caption: Proposed direct synthesis of [Bmim][DBP].

While the abstract of a study indicates the feasibility of this reaction, a detailed, peer-reviewed experimental protocol is not widely available in the public domain.[2] Researchers attempting this route would need to perform optimization studies to determine the ideal reaction conditions, such as temperature, reaction time, and stoichiometry, as well as develop a robust purification strategy.

Method 2: Two-Step Synthesis via Quaternization and Anion Exchange (Recommended)

A more established and versatile method for synthesizing a wide range of ionic liquids, including [Bmim][DBP], is a two-step process. This approach offers greater control over the purity of the final product.

Step 1: Quaternization - Synthesis of 1-Butyl-3-methylimidazolium Halide ([Bmim][X])

The first step involves the synthesis of the 1-butyl-3-methylimidazolium cation with a halide counter-ion (typically chloride or bromide). This is a classic N-alkylation reaction.

Caption: Quaternization step for [Bmim][X] synthesis.

Step 2: Anion Exchange (Metathesis) - Formation of [Bmim][DBP]

The second step is a metathesis reaction where the halide anion of the previously synthesized [Bmim][X] is exchanged for the dibutyl phosphate anion. This is typically achieved by reacting [Bmim][X] with a salt of dibutyl phosphoric acid, such as potassium dibutyl phosphate or ammonium dibutyl phosphate.

Caption: Anion exchange step to form [Bmim][DBP].

Detailed Experimental Protocols

The following protocols are provided as a guide and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])

This protocol is adapted from established procedures for the synthesis of imidazolium halides.[3]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Methylimidazole | 82.10 | 82.1 g (79.7 mL) | 1.0 |

| 1-Chlorobutane | 92.57 | 101.8 g (115.7 mL) | 1.1 |

| Ethyl Acetate | 88.11 | As needed | - |

| Acetonitrile | 41.05 | As needed | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1-methylimidazole (1.0 mol) and acetonitrile (100 mL).

-

Heat the mixture to 75°C with stirring.

-

Slowly add 1-chlorobutane (1.1 mol) to the flask.

-

Maintain the reaction mixture at reflux (around 75-80°C) for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid is washed three times with 100 mL portions of ethyl acetate to remove any unreacted starting materials. In each wash, stir the mixture vigorously for 15 minutes, then allow the phases to separate and decant the upper ethyl acetate layer.

-

After the final wash, dry the product under high vacuum at 70°C for 24 hours to remove any residual solvent. The product, [Bmim][Cl], should be a colorless to pale yellow viscous liquid or solid.

Protocol 2: Synthesis of Potassium Dibutyl Phosphate (K[DBP])

This protocol is a conceptual adaptation based on the synthesis of potassium di-tert-butyl phosphate.[4][5][6]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Dibutyl phosphite | 194.21 | 19.42 g | 0.10 |

| Potassium bicarbonate | 100.12 | 6.01 g | 0.06 |

| Potassium permanganate | 158.03 | 7.0 g | 0.044 |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a 250 mL beaker, dissolve dibutyl phosphite (0.10 mol) and potassium bicarbonate (0.06 mol) in 100 mL of water.

-

Cool the solution in an ice bath with stirring.

-

Slowly add potassium permanganate (0.044 mol) in small portions over one hour, maintaining the temperature below 20°C.

-

Allow the reaction to stir at room temperature for an additional hour. A brown precipitate of manganese dioxide will form.

-

Heat the mixture to 60°C for 15 minutes.

-

Filter the hot solution through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with a small amount of hot water.

-

Evaporate the water from the filtrate under reduced pressure to obtain the crude potassium dibutyl phosphate. The product can be further purified by recrystallization if necessary.

Protocol 3: Anion Exchange to Synthesize [Bmim][DBP]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| [Bmim][Cl] | 174.67 | 17.47 g | 0.10 |

| Potassium Dibutyl Phosphate | 248.32 | 24.83 g | 0.10 |

| Dichloromethane | 84.93 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

Dissolve [Bmim][Cl] (0.10 mol) and potassium dibutyl phosphate (0.10 mol) in 50 mL of deionized water in a 250 mL separatory funnel.

-

Add 100 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The lower organic layer contains the [Bmim][DBP], while the upper aqueous layer contains the potassium chloride byproduct.

-

Drain the lower organic layer.

-

Wash the organic layer three times with 20 mL portions of deionized water to remove any remaining chloride ions. The absence of chloride in the aqueous washings can be confirmed by adding a few drops of a silver nitrate solution; the absence of a white precipitate (AgCl) indicates complete removal.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Dry the final product, [Bmim][DBP], under high vacuum at 80°C for 24 hours to remove any residual water and solvent. The product should be a pale yellow, transparent liquid.[1]

Purification and Quality Control: A Self-Validating System

The purity of an ionic liquid is paramount, as impurities can significantly alter its physicochemical properties.

-

Removal of Volatiles: Drying under high vacuum at an elevated temperature is crucial to remove residual solvents like ethyl acetate, acetonitrile, and dichloromethane, as well as any absorbed water.

-

Decolorization: If the synthesized ionic liquid is colored (often due to impurities from the starting materials or side reactions), it can be decolorized by stirring with activated charcoal, followed by filtration.[4][6]

-

Halide Impurity Test: As mentioned, the absence of halide ions should be confirmed using the silver nitrate test on the final aqueous washings during the anion exchange step. Residual halides can be detrimental in many applications, particularly in electrochemistry.

-

Water Content: The water content of the final product should be determined using Karl Fischer titration.[7][8][9][10][11] This is a highly accurate method for quantifying trace amounts of water in a sample.[11] For many applications, a water content below 100 ppm is desirable.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is one of the most powerful tools for confirming the structure of the [Bmim]+ cation. The expected chemical shifts (in ppm, relative to TMS) are:

-

A triplet around 0.9 ppm (3H) corresponding to the terminal methyl group of the butyl chain.

-

A multiplet around 1.3 ppm (2H) for the second CH₂ group of the butyl chain.

-

A multiplet around 1.8 ppm (2H) for the CH₂ group adjacent to the imidazolium ring.

-

A singlet around 3.9 ppm (3H) for the methyl group on the other nitrogen of the imidazolium ring.

-

A triplet around 4.2 ppm (2H) for the N-CH₂ group of the butyl chain.

-

Singlets in the range of 7.5-10.0 ppm for the three protons on the imidazolium ring. The proton at the C2 position is the most downfield.[12][13][14][15] The dibutyl phosphate anion will also show characteristic peaks for the butyl chains.

-

-

³¹P NMR: This technique is essential for characterizing the phosphate anion. A single peak should be observed, confirming the presence of the dibutyl phosphate species.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the ionic liquid. Key expected vibrational bands include:

-

C-H stretching vibrations of the alkyl chains and the imidazolium ring around 2800-3200 cm⁻¹.[16]

-

C=C and C=N stretching vibrations of the imidazolium ring in the 1500-1650 cm⁻¹ region.[17][18]

-

P=O and P-O-C stretching vibrations from the dibutyl phosphate anion, typically in the 1000-1300 cm⁻¹ region.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the ionic liquid.[19][20][21][22] A TGA thermogram will show the temperature at which the ionic liquid begins to decompose. [Bmim][DBP] is reported to have an onset decomposition temperature in the range of 275-297°C.[23]

Conclusion

This guide has provided a detailed, technically grounded framework for the synthesis, purification, and characterization of this compound. The recommended two-step synthesis, involving quaternization followed by anion exchange, offers a reliable and controllable route to a high-purity product. The provided protocols, coupled with the outlined purification and characterization techniques, form a self-validating system that enables researchers to confidently synthesize and verify the quality of [Bmim][DBP] for their specific applications. As with any chemical synthesis, adherence to safety protocols and careful experimental execution are paramount for success.

References

-

Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Ibrahim, M. H., Hayyan, A., Hashim, M. A., & Hayyan, M. (2016). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of the Japan Petroleum Institute, 59(4), 157-163.

-

Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The 1H NMR(D2O, δ(ppm),relative to TMS)spectrum consists of the following peaks:0. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of imidazolium ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification. Retrieved from [Link]

- Ejidike, I. P., & Adebayo, G. A. (2018). Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. International Journal of ChemTech Research, 11(5), 209-219.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of thermal stability and pyrolysis kinetic of dibutyl phosphate-based ionic liquid through thermogravimetry, gas chromatography/mass spectrometry, and Fourier transform infrared spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt.... Retrieved from [Link]

-

Molecules. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]

- Google Patents. (n.d.). WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.

-

AIChE. (n.d.). (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS. Retrieved from [Link]

-

ACS Publications. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. Retrieved from [Link]

-

Oak Ridge National Laboratory. (2010). Characterization of the influence of the ionic liquid 1-butyl-3- methylimidazolium chloride on the structure and thermal stability of green fluorescent protein. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

-

MDPI. (2020). Probing Structures of Interfacial 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid on Nano-Aluminum Oxide Surfaces Using High-Pressure Infrared Spectroscopy. Retrieved from [Link]

-

Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. hiyka.com [hiyka.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. metrohm.com [metrohm.com]

- 10. Karl Fischer water content titration - Scharlab [scharlab.com]

- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS | AIChE [proceedings.aiche.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

"1-Butyl-3-methylimidazolium dibutyl phosphate" characterization techniques

An In-Depth Technical Guide to the Characterization of 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])

Introduction

This compound, designated [Bmim][DBP], is an ionic liquid (IL) belonging to the imidazolium class. Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature. Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them highly attractive for diverse applications, including as solvents or catalysts in chemical synthesis, and in electrodeposition.[1][2] For researchers, scientists, and drug development professionals, a thorough and precise characterization of [Bmim][DBP] is not merely a preliminary step but a foundational requirement to ensure reproducibility, understand reaction mechanisms, and guarantee the quality of the final application.

This guide provides a comprehensive overview of the core analytical techniques employed to validate the structure, purity, and physical properties of [Bmim][DBP]. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating reliable and accurate data.

Part 1: Structural Elucidation and Purity Verification

Confirming the chemical identity of the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion is the primary step in characterization. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of both the cation and anion.

Causality Behind Experimental Choices:

-

Choice of Solvent: A deuterated solvent that can effectively dissolve the IL without interfering with its signals is crucial. DMSO-d₆ is a common choice for ionic liquids.[3]

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of peaks helps confirm the ratio of protons in the cation and anion.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms, confirming the carbon skeleton of both ions.[4]

-

³¹P NMR: This is essential for the phosphate anion, providing a single, clear signal that confirms the presence and chemical environment of the phosphorus atom.

Experimental Protocol: ¹H, ¹³C, and ³¹P NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the [Bmim][DBP] sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Tune the NMR spectrometer to the frequencies of ¹H, ¹³C, and ³¹P nuclei. Ensure the sample is at a constant, known temperature (e.g., 298 K) for consistent chemical shifts.[5]

-

Data Acquisition (¹H): Acquire the proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Acquisition (¹³C): Acquire the carbon spectrum using broadband proton decoupling to simplify the spectrum to single lines for each carbon.[3] This typically requires a longer acquisition time than ¹H NMR.

-

Data Acquisition (³¹P): Acquire the phosphorus spectrum. This is usually a quick experiment resulting in a single peak for [DBP]⁻.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).

Data Presentation: Expected Chemical Shifts

The following table summarizes the anticipated chemical shifts for [Bmim][DBP]. Note that exact values can vary slightly based on solvent and concentration. The data is compiled based on characteristic values for the [Bmim]⁺ cation and dibutyl phosphate.[5][6]

| Assignment ([Bmim]⁺ Cation) | Nucleus | Expected δ (ppm) | Assignment ([DBP]⁻ Anion) | Nucleus | Expected δ (ppm) |

| N-CH -N (Imidazolium C2-H) | ¹H | ~9.1 | P-O-CH ₂ | ¹H | ~3.7 |

| N-CH =CH -N | ¹H | ~7.7 - 7.8 | O-CH₂-CH ₂ | ¹H | ~1.5 |

| N-CH ₂-(CH₂)₂-CH₃ | ¹H | ~4.2 | O-(CH₂)₂-CH ₂ | ¹H | ~1.3 |

| N-CH ₃ | ¹H | ~3.8 | CH₂-CH ₃ | ¹H | ~0.9 |

| N-CH₂-CH ₂ | ¹H | ~1.8 | P | ³¹P | ~1-3 |

| N-(CH₂)₂-CH ₂ | ¹H | ~1.3 | P-O-C H₂ | ¹³C | ~65 |

| CH₂-CH ₃ | ¹H | ~0.9 | O-CH₂-C H₂ | ¹³C | ~33 |

| N -C-N (Imidazolium C2) | ¹³C | ~137 | O-(CH₂)₂-C H₂ | ¹³C | ~19 |

| N-C H=C H-N | ¹³C | ~122 - 124 | CH₂-C H₃ | ¹³C | ~14 |

| N-C H₂-(CH₂)₂-CH₃ | ¹³C | ~49 | |||

| N-C H₃ | ¹³C | ~36 | |||

| N-CH₂-C H₂ | ¹³C | ~32 | |||

| N-(CH₂)₂-C H₂ | ¹³C | ~19 | |||

| CH₂-C H₃ | ¹³C | ~13 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For [Bmim][DBP], it is used to confirm the presence of the imidazolium ring, the alkyl chains (C-H bonds), and the phosphate group (P=O and P-O-C bonds).

Causality Behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is often preferred for liquids as it requires minimal sample preparation and is highly reproducible. Alternatively, a thin film between two salt plates (e.g., NaCl or KBr) can be used.

-

Interpretation: The key is to identify characteristic peaks. The C-H stretches of the alkyl chains, the C=C and C=N stretches of the imidazolium ring, and the strong P=O stretch from the phosphate anion are all distinctive markers.[7][8][9]

Experimental Protocol: FTIR-ATR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a single drop of [Bmim][DBP] directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Component | Reference |

| 3150 - 3100 | C-H Stretching | Imidazolium Ring | [9] |

| 2960 - 2870 | C-H Stretching | Butyl and Methyl Alkyl Chains | [8][10] |

| 1635 - 1570 | C=C and C=N Stretching | Imidazolium Ring Framework | [8][9] |

| ~1240 | P=O Stretching | Dibutyl Phosphate Anion | (Typical for phosphates) |

| ~1030 | P-O-C Stretching | Dibutyl Phosphate Anion | (Typical for phosphates) |

| ~840 | C-N Stretching | Imidazolium Ring | [8] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass-to-charge ratio (m/z) of the constituent ions, confirming their molecular weights. Electrospray Ionization (ESI) is the ideal method for ionic liquids as it gently transfers the pre-existing ions from the liquid phase to the gas phase for analysis.[11][12]

Causality Behind Experimental Choices:

-

Ionization Mode: ESI is used in both positive and negative ion modes. Positive mode detects the [Bmim]⁺ cation, while negative mode detects the [DBP]⁻ anion.

-

Tandem MS (MS/MS): To further confirm the structure, the parent ion can be isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For the [Bmim]⁺ cation, a common fragmentation pathway is the loss of butene.[11][13]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of [Bmim][DBP] (e.g., 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Positive Ion Mode: Set the mass spectrometer to detect positive ions. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to obtain a stable signal. Acquire the full scan mass spectrum. The base peak should correspond to the [Bmim]⁺ cation.

-

Negative Ion Mode: Switch the spectrometer to detect negative ions and re-optimize source parameters. Acquire the spectrum, which should show a prominent peak for the [DBP]⁻ anion.

-

(Optional) MS/MS Analysis: In positive mode, select the parent ion (m/z 139) for fragmentation and acquire the product ion spectrum to observe characteristic fragments.

Data Presentation: Expected Mass-to-Charge Ratios

| Ion | Formula | Mode | Expected m/z | Key Fragment (MS/MS of Cation) | Fragment m/z |

| [Bmim]⁺ | [C₈H₁₅N₂]⁺ | Positive | 139.12 | [Bmim]⁺ - C₄H₈ (Butene) | 83.06 |

| [DBP]⁻ | [C₈H₁₈O₄P]⁻ | Negative | 209.10 | - | - |

Part 2: Thermal and Physicochemical Properties

Understanding the thermal stability and physical characteristics of [Bmim][DBP] is critical for its practical application, especially in processes requiring elevated temperatures.

Thermal Gravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the thermal stability and decomposition temperature (Td) of an ionic liquid.[7]

Causality Behind Experimental Choices:

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to ensure that the observed mass loss is due to thermal decomposition, not oxidation.

-

Heating Rate: A controlled heating rate (e.g., 10°C/min) is used to ensure thermal equilibrium and obtain reproducible results.[14] Different heating rates can be used to study degradation kinetics.[15]

Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Loading: Place a small, accurately weighed amount of [Bmim][DBP] (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to remove all oxygen.

-

Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min). Continuously record the sample mass versus temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss vs. temperature. The onset decomposition temperature (Td) is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), crystallization (Tc), and melting point (Tm).[14][16]

Causality Behind Experimental Choices:

-

Heat-Cool-Heat Cycle: A common DSC program involves an initial heating scan to erase the sample's thermal history, a controlled cooling scan to observe crystallization, and a second heating scan to clearly identify the glass transition and melting point.

-

Sample Sealing: Samples are sealed in hermetic aluminum pans to prevent any mass loss during the experiment, which would interfere with the heat flow measurement.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 5-10 mg of [Bmim][DBP] into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., -90°C).

-

First Heat: Ramp the temperature up to a point above any expected transitions (e.g., 100°C) at a controlled rate (e.g., 10°C/min).

-

Cool: Cool the sample back down to the starting temperature at the same rate.

-

Second Heat: Ramp the temperature up again at the same rate.

-

-

Data Analysis: The glass transition (Tg) is observed as a step-change in the heat flow curve on the second heating scan. The melting point (Tm) appears as an endothermic peak.[14][17]

Data Presentation: Summary of Thermal & Physical Properties

| Property | Technique | Typical Value | Significance | Reference |

| Purity | Various | ≥96% | Defines the quality and consistency of the material. | [18] |

| Appearance | Visual | Brown or Pale Yellow Liquid | Basic quality control check. | [1][19] |

| Refractive Index (n²⁰/D) | Refractometry | 1.472 | A fundamental physical constant useful for purity checks. | [19] |

| Solubility in Water | Visual | Insoluble | Defines its behavior in aqueous systems. | [19] |

| Decomposition Temp. (Td) | TGA | >200°C | Defines the upper-temperature limit for applications. | [7][16] |

| Glass Transition Temp. (Tg) | DSC | Varies | Indicates the transition from a hard, glassy state to a rubbery state. | [14] |

Part 3: Safety and Handling

Proper handling of any chemical is paramount. While ionic liquids are known for their low volatility, they are not without hazards.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[20]

-

Irritant: [Bmim][DBP] is known to cause skin and eye irritation and may cause respiratory irritation.[19] Avoid inhalation and direct contact. Use in a well-ventilated area or a fume hood.[21]

-

Storage: The material can be moisture-sensitive.[19] Keep containers tightly sealed and store away from heat and incompatible materials such as strong oxidizing agents.[19]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[21]

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that provides a complete profile of the material. By systematically applying spectroscopic techniques like NMR, FTIR, and MS, the chemical identity and purity are rigorously confirmed. Thermal analyses using TGA and DSC define the operational limits and physical behavior of the IL. This detailed, methodical approach ensures that researchers and developers can use [Bmim][DBP] with confidence, leading to reliable, reproducible, and safe outcomes in their scientific endeavors.

References

-

Deyko, A., Lovelock, K. R. J., Licence, P., & Jones, R. G. (2011). The vapour of imidazolium-based ionic liquids: a mass spectrometry study. Physical Chemistry Chemical Physics, 13(35), 15935-15945. ([Link])

-

Gupta, G. R., Chaudhari, G. R., Tomar, P. A., Gaikwad, Y., Rameez, A., Pandya, G. H., Waghulade, G. P., & Patil, K. J. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8265. ([Link])

-

Deyko, A., Lovelock, K. R. J., Licence, P., & Jones, R. G. (2011). The vapour of imidazolium-based ionic liquids: a mass spectrometry study. Physical Chemistry Chemical Physics. ([Link])

-

Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. ([Link])

-

Michalchuk, A. L. M., et al. (2019). Mass spectrometric analysis of imidazolium-based ionic liquids by scanning atom probe. Ultramicroscopy. ([Link])

-

Wang, L., et al. (2011). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. ([Link])

-

Figiel, P., & Głowacki, D. (2014). 1 H NMR spectrum of 1-butyl-3-methylimidazolium dimethyl phosphate (2d). ResearchGate. ([Link])

-

Organic Syntheses Procedure. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. ([Link])

-

Grachev, A. N., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. ([Link])

-

Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosphate. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. ([Link])

-

Zicmanis, A., Briča, S., Vaivars, G., & Singatulovs, J. (2018). Curve of thermogravimetric analysis of 1-butyl-3-methylimidazolium dimethyl phosphate. ResearchGate. ([Link])

-

Jaganathan, J. R., Sivapragasam, M., & Wilfred, C. D. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. Longdom Publishing. ([Link])

-

Fletcher, K. A., & Pandey, S. (2002). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: properties and solvatochromic probe behavior. Green Chemistry. ([Link])

-

Manpoong, C., et al. (2019). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. PubMed Central. ([Link])

-

Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. ([Link])

-

Huddleston, J. G., et al. (2001). Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid. ResearchGate. ([Link])

-

El-Zobi, M. S., & Stradiotto, M. (2004). A Bloembergen-Purcell-Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. Analytical and Bioanalytical Chemistry. ([Link])

-

Zhang, C., et al. (2017). FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl)... ResearchGate. ([Link])

-

Jaganathan, J. R., Sivapragasam, M., & Wilfred, C. D. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. ResearchGate. ([Link])

-

Meenakshi, C., et al. (2013). FTIR spectrum of 1-butyl-3-methyl imidazolium phosphotungstate catalyst... ResearchGate. ([Link])

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. ([Link])

-

Efimova, A., Hubrig, G., & Schmidt, P. (2018). DSC curves of 1-butyl-3-methylimidazolium bromide [BMIm]Br... ResearchGate. ([Link])

-

University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. ([Link])

-

Alcalde, E., Dinarès, I., Ibanez, A., & Mesquida, M. N. (2009). 1 H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt... ResearchGate. ([Link])

-

Seethalakshmi, K., Jasmine Vasantha Rani, E., Padmavathy, R., & Radha, N. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International Journal of Current Research and Review. ([Link])

-

Sahoo, S. K., & Sahu, R. (2012). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... ResearchGate. ([Link])

-

Vorobiev, A. A., et al. (2021). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. National Institutes of Health. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Modern Chemistry. ([Link])

-

Woo, J. S., et al. (2020). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. ([Link])

-

Fletcher, K. A., & Pandey, S. (2002). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior. ResearchGate. ([Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Bloembergen-Purcell-Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. asianpubs.org [asianpubs.org]

- 13. The vapour of imidazolium-based ionic liquids: a mass spectrometry study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scbt.com [scbt.com]

- 19. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 20. iolitec.de [iolitec.de]

- 21. datasheets.scbt.com [datasheets.scbt.com]

Physicochemical properties of "1-Butyl-3-methylimidazolium dibutyl phosphate"

An In-Depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP])

Abstract

This compound, designated as [Bmim][DBP], is an ionic liquid (IL) characterized by its unique combination of a 1-butyl-3-methylimidazolium cation and a dibutyl phosphate anion.[1] As a member of the ionic liquid family, it possesses hallmark traits such as low volatility, high thermal stability, and non-flammability, positioning it as a safer and more environmentally benign alternative to traditional volatile organic solvents.[1] This technical guide provides a comprehensive examination of the core physicochemical properties of [Bmim][DBP], intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, density, viscosity, thermal behavior, ionic conductivity, and solubility profile. Each property is discussed not merely as a data point, but with an emphasis on the underlying chemical principles and the rationale behind the experimental methodologies used for its characterization. The guide consolidates quantitative data into accessible tables and provides detailed, self-validating experimental protocols, augmented by workflow diagrams, to ensure scientific integrity and reproducibility. This document serves as an authoritative resource for understanding and applying [Bmim][DBP] in diverse fields, from advanced chemical synthesis to innovative pharmaceutical formulations.[1]

Introduction to [Bmim][DBP]: Structure and Significance

Ionic liquids are a class of salts that are liquid below 100°C, and their utility stems from a unique and tunable set of properties.[2] The specific combination of a bulky, asymmetric organic cation with an organic or inorganic anion disrupts crystal lattice formation, resulting in a low melting point.[2] [Bmim][DBP] is a prime example, consisting of the well-studied 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the functional dibutyl phosphate ([DBP]⁻) anion.[1] This pairing imparts a distinct profile of high thermal stability, excellent solubility for various compounds, and significant viscosity.[1] These characteristics make it a versatile medium for applications requiring stable reaction conditions or enhanced solubility of active pharmaceutical ingredients (APIs).[1]

Key Identifiers:

Synthesis and Characterization

The synthesis of [Bmim][DBP] can be achieved through a direct reaction, which is advantageous for its atom economy and straightforward approach. Understanding the synthesis is critical for ensuring the purity of the final product, as impurities can significantly alter physicochemical properties.

Synthetic Rationale and Pathway

A common and effective method for synthesizing [Bmim][DBP] involves the direct reaction of tributylphosphate with 1-methylimidazole.[4] This pathway is a quaternization reaction where the 1-methylimidazole acts as a nucleophile, attacking one of the butyl groups of tributylphosphate. This process forms the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion in a single step. The choice of this method is guided by its efficiency and the availability of the starting materials. Post-synthesis, characterization using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) is essential to confirm the structure and assess initial thermal stability.[4]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis and purification of [Bmim][DBP].

Core Physicochemical Properties: Measurement and Insights

The utility of [Bmim][DBP] is defined by its physical and chemical properties. The following sections detail these properties and provide robust protocols for their validation.

Density

Insight: Density is a fundamental property essential for process engineering, fluid handling calculations, and computational modeling of molecular interactions. For ionic liquids, density is influenced by the efficiency of ion packing, which is dictated by the size, shape, and flexibility of the cation and anion.

Experimental Protocol: Density Measurement

-

Instrumentation: Utilize a calibrated digital vibrating tube densimeter with built-in temperature control (e.g., Anton Paar DSA 5000).[5]

-

Sample Preparation: Ensure the [Bmim][DBP] sample is free of water and other volatile impurities by drying under vacuum for at least 48 hours.[6] Water content should be verified to be <220 ppm using Karl Fischer titration.[6]

-

Calibration: Calibrate the instrument at atmospheric pressure using dry air and ultrapure water according to the manufacturer's specifications.

-

Measurement: Inject the degassed [Bmim][DBP] sample into the measurement cell, ensuring no air bubbles are present.

-

Temperature Sweep: Program the instrument to measure density across a relevant temperature range (e.g., 293.15 K to 353.15 K) in discrete steps (e.g., 5 K). Allow the temperature to stabilize at each setpoint for at least 15 minutes before recording the density value.

-

Data Validation: Perform measurements in triplicate to ensure reproducibility. The standard deviation should be within the instrument's specified tolerance.

Caption: Experimental workflow for density measurement.

Viscosity

Insight: [Bmim][DBP] exhibits a notably high viscosity, measured at 1539 cP (25 °C) .[1] This high value is a direct consequence of strong intermolecular forces, including van der Waals interactions between the butyl chains of both the cation and anion, as well as ionic interactions. High viscosity significantly impacts mass and heat transfer, making it a critical parameter for reactor design, mixing efficiency, and applications in lubrication or as a stationary phase.

Experimental Protocol: Viscosity Measurement

-

Instrumentation: A rotational viscometer or a calibrated Ubbelohde capillary viscometer is suitable.[7] For high-viscosity ILs, a rotational viscometer with precise temperature control is often preferred.

-

Sample Preparation: Use a thoroughly dried sample of [Bmim][DBP] as described in the density protocol.

-

Procedure (Rotational Viscometer):

-

Place a known volume of the sample into the viscometer's sample cup.

-

Set the desired temperature and allow the sample to thermally equilibrate.

-

Begin rotation of the spindle at a low shear rate, gradually increasing it to assess for Newtonian or non-Newtonian behavior.

-

Record the viscosity reading once the value is stable.

-

Repeat measurements across the desired temperature range.

-

-

Data Validation: The relationship between viscosity and temperature for ionic liquids can often be described by the Vogel-Fulcher-Tammann (VFT) equation, providing a method for data correlation and validation.[8]

Caption: Experimental workflow for viscosity measurement.

Thermal Stability

Insight: High thermal stability is a key advantage of ionic liquids.[1][4] [Bmim][DBP] is noted for its ability to withstand high temperatures without decomposing, which is crucial for its use in chemical synthesis that requires elevated temperatures.[1][4] The thermal stability of imidazolium-based ILs is primarily dictated by the nucleophilicity and basicity of the anion; however, the decomposition pathway often involves the cation as well.[9][10] Thermal analysis provides the onset decomposition temperature (T_onset), which defines the upper limit of its operational window.

Experimental Protocol: Thermal Analysis (TGA/DSC)

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is ideal.

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of dried [Bmim][DBP] into an inert crucible (e.g., alumina).

-

TGA Procedure (Decomposition):

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert nitrogen atmosphere (flow rate ~20-50 mL/min) to prevent oxidative decomposition.[2]

-

Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant ramp rate (e.g., 10 K/min).[8]

-

The decomposition temperature (T_onset) is determined from the resulting mass loss curve.[8]

-

-

DSC Procedure (Phase Transitions):

-

Cool the sample to a low temperature (e.g., -140°C) and then heat it at a controlled rate (e.g., 2-10°C/min) to identify the glass transition (T_g), cold crystallization, and melting point (T_m).[11] This provides the lower limit of the liquid range.

-

-

Data Validation: Running the analysis at multiple heating rates can provide kinetic information about the decomposition process.[12]

Caption: Workflow for TGA and DSC thermal analysis.

Ionic Conductivity

Insight: The ionic nature of [Bmim][DBP] means it can conduct electricity. Its conductivity is a function of the number of charge carriers, their charge, and their mobility.[13] However, the high viscosity of [Bmim][DBP] suggests that ion mobility will be relatively low compared to less viscous ILs, leading to moderate conductivity. This property is paramount for electrochemical applications such as electrolytes in batteries or capacitors.[1] The addition of lower-viscosity molecular solvents can significantly enhance conductivity by reducing viscosity and potentially decreasing ion pairing.[13]

Experimental Protocol: Ionic Conductivity Measurement

-

Instrumentation: A high-precision conductometric bridge (e.g., Wayne-Kerr) and a calibrated conductivity cell with platinum electrodes are required.[5] A thermostat bath is needed for temperature control.

-

Sample Preparation: Use a rigorously dried sample of [Bmim][DBP].

-

Calibration: Calibrate the conductivity cell using standard aqueous KCl solutions of known concentrations and conductivities.[5][8]

-

Measurement:

-

Immerse the conductivity cell in the [Bmim][DBP] sample within a temperature-controlled jacketed vessel.

-

Allow the sample to reach thermal equilibrium.

-

Measure the impedance/resistance over a range of frequencies to correct for electrode polarization effects.[8]

-

Calculate the specific conductivity (κ) using the measured resistance and the cell constant.

-

-

Data Validation: Measurements should be repeated across a range of temperatures. The data can be plotted as conductivity vs. temperature, which typically shows an increase in conductivity with increasing temperature due to reduced viscosity.[14]

Caption: Experimental workflow for ionic conductivity measurement.

Solubility Profile

Insight: The solubility characteristics of [Bmim][DBP] are particularly interesting. It is reported as being insoluble in water but having excellent solubility in a variety of organic and inorganic solvents.[1][3][15] This dual nature is highly advantageous. Its immiscibility with water allows for its use in biphasic systems for product extraction or catalysis, simplifying separation and recycling.[1] Concurrently, its ability to dissolve a wide range of organic molecules, including complex APIs, makes it a promising vehicle for drug formulation and delivery.[1]

Data Summary and Applications

Consolidated Physicochemical Data

| Property | Value / Description | Significance & Implication |

| Appearance | Brown or pale yellow liquid.[3][16] | Indicates purity; color may depend on synthesis and storage. |

| Molecular Weight | 348.42 g/mol [3] | Fundamental for stoichiometric and molarity calculations. |

| Viscosity (@ 25°C) | 1539 cP[1] | High viscosity impacts mass transfer; crucial for fluid dynamics. |

| Solubility | Insoluble in water; soluble in many organic solvents.[1][3][15] | Enables use in biphasic systems and as a solubilizing agent. |

| Thermal Stability | High; stable at elevated temperatures.[1][4][17] | Allows for a wide operational temperature range in synthesis. |

| Volatility | Low vapor pressure.[1] | Reduces solvent loss and workplace exposure; "green" feature. |

| Flammability | Non-flammable.[1] | Enhances process safety compared to volatile organic solvents. |

| Ionic Conductivity | Possesses high ionic conductivity as a general property.[1] | Suitable for electrochemical applications (e.g., electrolytes). |

Applications in Drug Development and Chemical Synthesis

The unique combination of properties makes [Bmim][DBP] a highly versatile compound with significant potential in several scientific domains:

-

Pharmaceuticals: Its ability to dissolve poorly soluble APIs can enhance drug formulation and bioavailability. Its low volatility and high stability are advantageous for creating stable drug delivery systems.[1]

-

Chemical Synthesis: It serves as an efficient and recyclable solvent and catalyst for organic reactions, such as esterification, potentially leading to higher yields and cleaner processes.[1][4][16]

-

Electrochemistry: The inherent ionic conductivity makes it a candidate for use as an electrolyte in batteries, fuel cells, and capacitors, especially where thermal and chemical stability are required.[1]

-

Separation Processes: Its immiscibility with water and high solvent power for certain compounds make it an effective medium for liquid-liquid extraction and purification technologies.[1]

Conclusion

This compound is a functional ionic liquid whose physicochemical properties—notably its high viscosity, robust thermal stability, and versatile solubility profile—make it a compelling candidate for advanced applications. By understanding and rigorously characterizing these core properties using the validated protocols outlined in this guide, researchers and scientists can confidently leverage [Bmim][DBP] to drive innovation. Whether as a green reaction medium, a high-performance electrolyte, or a novel pharmaceutical excipient, its potential is vast. Continued research will undoubtedly uncover new applications for this remarkable and "designable" solvent.

References

-

NEW INTEGRATED MEASUREMENT PROTOCOL USING CAPILLARY ELECTROPHORESIS INSTRUMENTATION FOR THE DETERMINATION OF VISCOSITY, CONDUC - CORE. (n.d.). CORE. Retrieved January 2, 2026, from [Link]

-

1-Butyl-3-Methylimidazolium Dibutylphosphate, 97% - Hiyka. (n.d.). Hiyka. Retrieved January 2, 2026, from [Link]

-

Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 19). MDPI. Retrieved January 2, 2026, from [Link]

-

Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. (2023, November 28). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Thermal Behaviour of Pure Ionic Liquids. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

-

CAS:663199-28-8 | this compound. (n.d.). ChemSrc. Retrieved January 2, 2026, from [Link]

-

Density profiles of different species along Z axis in (a) [BMIM]... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 19). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Viscosity of aqueous 30 wt%MEA-(BMIM)(DBP) hybrid solvent at different... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. (2010, January 19). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021, April 9). IOSR Journals. Retrieved January 2, 2026, from [Link]

-

Exploring the Versatility of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

(PDF) New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Tutorial for thermal analysis of ionic liquids | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1A. VISCOSITY MEASUREMENTS. (n.d.). Retrieved January 2, 2026, from [Link]

-

Density of Ionic Liquids | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

(PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Viscosity Measurements on Ionic Liquids: A Cautionary Tale. (2014, October 1). Semantic Scholar. Retrieved January 2, 2026, from [Link]

-

1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) and Hexafluorophosphate ([BMIM][PF₆]) Mediated Synthesis of Bicyclic Lactones. (n.d.). Scientific & Academic Publishing. Retrieved January 2, 2026, from [Link]

-

1-Butyl-3-methylimidazolium hexafluorophosphate. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Estimating Density of Ionic Liquids using Equation of States and Linearized Generalized Model. (2024, August 8). DLSU Research Congress. Retrieved January 2, 2026, from [Link]

-

Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Experimental measurement and prediction of ionic liquid ionisation energies. (2021, September 3). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Plot of conductivity at different concentrations of [BMIm][Br] against... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Conductivity of ionic liquids in mixtures | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

3.0 EXPERIMENT ON DETERMINATION OF CONDUCTIVITY. (n.d.). Retrieved January 2, 2026, from [Link]

-

Thermal Stability and Thermal Decomposition Kinetics of 1-Butyl-3-methylimidazolium Dicyanamide. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

DENSITY CALCULATION OF IONIC LIQUIDS. (2016, September 7). Retrieved January 2, 2026, from [Link]

-

Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. (n.d.). Asian Journal of Chemistry. Retrieved January 2, 2026, from [Link]

-

The viscosity of the ionic liquid (IL) solutions as a function of the... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Density, Viscosity and Conductivity Study of 1-Butyl-3- Methylimidazolium Bromide | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Influence of [BMIM]Cl on the conductivity and on the formation of the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Density measurement of pure 1-butyl-3-methylimidazolium bromide [BMIm][Br] as a function of temperature. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- Variation of room temperature ionic conductivity and [O/(Li + + Bmim +... | Download Table. (n.d.). ResearchGate. Retrieved January 2, 2026, from https://www.researchgate.

-

Viscosity of [bmim][PF6] and [bmim][BF4] at High Pressure | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Densities and Viscosities of 1-butyl-3-methylimidazolium Hexafluorophosphate [bmim][PF6] + CO2 Binary System: Determination and Correlation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5%. (n.d.). IoLiTec. Retrieved January 2, 2026, from [Link]

-

Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. ajer.org [ajer.org]

- 3. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. asianpubs.org [asianpubs.org]

- 15. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. gneechem.com [gneechem.com]

"1-Butyl-3-methylimidazolium dibutyl phosphate" CAS number 663199-28-8

An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim]DBP) for Advanced Research and Development

Abstract

This compound, identified by CAS number 663199-28-8, is an ionic liquid (IL) distinguished by its unique combination of a 1-butyl-3-methylimidazolium ([Bmim]) cation and a dibutyl phosphate ([DBP]) anion. This composition imparts a set of valuable physicochemical properties, including high thermal stability, low volatility, and notable solvency for a range of materials.[1][2] Unlike many common ionic liquids, its phosphate anion offers distinct advantages in catalysis and solubility. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its molecular profile, synthesis and characterization, core applications in catalysis and materials science, and essential safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile compound.

Molecular Profile and Physicochemical Properties

Chemical Identity and Structure

This compound is comprised of two distinct ionic components:

-

Cation: 1-Butyl-3-methylimidazolium ([Bmim]⁺) : An imidazolium ring with a butyl group and a methyl group attached to the two nitrogen atoms. This cation is a common constituent of many ionic liquids, valued for its stability.

-

Anion: Dibutyl Phosphate ([DBP]⁻) : A phosphate core with two butyl ester groups. The nature of the anion is a primary determinant of an IL's physical and chemical properties. The [DBP] anion contributes to its high viscosity and specific solvent capabilities.[1]

The combination of this bulky, asymmetric cation and the phosphate anion results in a salt that is liquid at or near room temperature, a defining characteristic of ionic liquids.

The Significance of the Phosphate Anion

The dibutyl phosphate anion distinguishes [Bmim]DBP from more common ILs based on halide (e.g., Cl⁻) or fluorinated (e.g., PF₆⁻, BF₄⁻) anions. The phosphate group's ability to act as a hydrogen bond acceptor is crucial for its solvent properties, particularly in dissolving biomass.[3] Furthermore, its composition avoids the potential for releasing hazardous hydrofluoric acid upon decomposition, a known issue with some hexafluorophosphate-based ILs.[4] This makes it a more robust choice for high-temperature applications.

Core Physicochemical Properties

The quantitative properties of [Bmim]DBP are essential for designing experiments and processes. The data below has been consolidated from various technical sources.

| Property | Value | Source(s) |

| CAS Number | 663199-28-8 | [5][6] |

| Molecular Formula | C₁₆H₃₃N₂O₄P | [5][6] |

| Molecular Weight | 348.42 g/mol | [1][5] |

| Appearance | Brown, viscous liquid | [5][6][7] |

| Density | 1.041 g/cm³ (at 30 °C) | [6] |

| Viscosity | 1539 cP (at 25 °C) | [1] |

| Refractive Index | n20/D 1.472 | [5][6] |

| Melting Point | < Room Temperature | [1] |

| Thermal Stability | Good thermal stability | [1][8] |

| Water Solubility | Insoluble | [5][6][9] |

| Key Sensitivities | Moisture sensitive | [5][6][7] |

Synthesis and Characterization

A trustworthy protocol is self-validating. The synthesis of [Bmim]DBP is followed by rigorous characterization to confirm identity, purity, and key performance properties like thermal stability.

Synthesis Protocol: Direct Reaction

A common and efficient method for synthesizing [Bmim]DBP is the direct reaction of tributylphosphate with 1-methylimidazole.[8] This one-step process is advantageous as it avoids halide intermediates, which can be difficult to remove completely.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and tributylphosphate.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 115-120°C) for a designated period (e.g., 2-4 hours) with continuous stirring. The reaction proceeds via nucleophilic substitution.

-

Purification: After the reaction is complete, cool the mixture to room temperature. The resulting ionic liquid is then purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Drying: The purified IL is dried under vacuum to remove any residual solvent and moisture, yielding the final product.

Characterization Workflow

Post-synthesis, the following analytical techniques are essential to validate the product's structure and purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the presence of key functional groups. The spectrum should show characteristic peaks for the imidazolium ring C-N stretching, C-H bonds of the alkyl chains, and the P=O and P-O-C stretches of the dibutyl phosphate anion.

-

Thermogravimetric Analysis (TG): TG analysis is critical for determining the thermal stability of the ionic liquid.[8] The sample is heated at a constant rate, and its mass loss is recorded. The onset temperature of decomposition provides a clear metric of its suitability for high-temperature applications. Imidazolium-based ILs are known to degrade at elevated temperatures, and understanding this profile is crucial.[10][11]

Core Applications in Scientific Research

The unique properties of [Bmim]DBP make it a versatile tool in several research domains. Its primary value stems from its dual role as a stable, non-volatile solvent and a catalyst.

Catalysis and Green Chemistry: Esterification

[Bmim]DBP has demonstrated high efficacy as a catalyst for esterification reactions, such as the synthesis of butyl acetate from acetic acid and n-butanol.[8]

Causality of Performance:

-

Catalytic Activity: The phosphate anion can participate in the reaction mechanism, facilitating the esterification process.

-

Thermal Stability: The reaction can be conducted at elevated temperatures (e.g., 115°C) to achieve high conversion rates without significant degradation of the catalyst.[8]

-

Product Separation: Due to its negligible vapor pressure and immiscibility with the non-polar ester product, the ionic liquid can be easily separated by decantation after the reaction.

-

Recyclability: The separated IL can be reused multiple times with minimal loss in catalytic activity, aligning with the principles of green chemistry.[1][8]

Experimental Protocol: Catalytic Esterification of Acetic Acid

-

Setup: Charge a flask with acetic acid, n-butanol (e.g., in a 1:3 molar ratio), and [Bmim]DBP catalyst (e.g., 8% of the total reactant mass).[8]

-

Reaction: Heat the mixture to 115°C and maintain for 2 hours with stirring.[8]

-

Workup: After cooling, the upper organic layer containing the butyl acetate product and excess butanol is separated from the lower ionic liquid layer.

-

Analysis: The conversion of acetic acid can be determined using techniques like gas chromatography (GC) or titration.

-

Recycling: The recovered ionic liquid layer can be dried under vacuum and reused in subsequent reaction cycles.

Material Science and Drug Development

[Bmim]DBP and related ionic liquids are finding increasing use in advanced applications:

-

Electrochemistry and Material Synthesis: Its ionic conductivity and wide electrochemical window make it a suitable medium for electrodeposition, leading to high-quality metal coatings.[12][13] It also serves as a medium for synthesizing nanoparticles and other advanced materials.[1]

-

Drug Formulation and Delivery: A significant challenge in drug development is the poor solubility of many active pharmaceutical ingredients (APIs). Ionic liquids like [Bmim]DBP can act as effective solvents, enhancing the solubility and stability of APIs, which is a critical factor in developing viable drug formulations.[1]

-

Biomass Processing: The dissolution of lignocellulosic biomass is a key step in producing biofuels and biochemicals.[14] Imidazolium-based ILs are highly effective at disrupting the complex hydrogen-bonding network of cellulose, making it accessible for further processing.[3][10][15] While [Bmim]Cl and [Bmim]OAc are more commonly cited, the fundamental mechanism of cation-anion interaction with biomass components is relevant to [Bmim]DBP.[3][16]

Safety, Handling, and Environmental Profile

While ionic liquids are often termed "green solvents" due to their low volatility, they are not without hazards and require careful handling.

Safety and Hazard Profile

[Bmim]DBP is classified as hazardous and necessitates appropriate precautions.

| Hazard Type | GHS Information | Source(s) |

| Skin Irritation | H315: Causes skin irritation. | [5][6] |

| Eye Irritation | H319: Causes serious eye irritation. | [5][6] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [5][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| Incompatibilities | Strong oxidizing agents. | [5][7] |

| Stability | Moisture sensitive. | [6][7] |

Handling and Storage Protocols

Adherence to proper laboratory procedure is paramount when working with this compound.

-

Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols. Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of heat and moisture to prevent degradation.[5] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

-

Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Environmental and Toxicological Considerations

The "green" credentials of ionic liquids are primarily based on their low vapor pressure, which minimizes air pollution compared to volatile organic compounds (VOCs).[1] However, their solubility and potential toxicity in aqueous environments must be considered. While specific toxicological data for [Bmim]DBP is limited, studies on related imidazolium salts like [Bmim]Br and [Bmim]Cl indicate potential for aquatic toxicity and genotoxicity.[17][18][19] Therefore, disposal must be handled responsibly according to local regulations, and direct release into the environment should be strictly avoided. The high recyclability of [Bmim]DBP in catalytic processes is a key strategy for minimizing its environmental footprint.[1][8]

Conclusion and Future Outlook

This compound stands out as a highly functional ionic liquid with significant potential. Its robust thermal stability, catalytic activity, and unique solvent properties make it a valuable tool for organic synthesis, materials science, and potentially pharmaceutical development. The ease of its separation and high reusability in reactions like esterification underscore its utility in developing more sustainable chemical processes.

Future research will likely focus on expanding its applications, such as in the formulation of complex APIs, the development of novel composite materials, and as a specialized medium for biocatalysis. Further investigation into its toxicological profile and biodegradability will also be crucial to fully define its environmental standing and guide its responsible application in industry and research.

References

-

1-Butyl-3-Methylimidazolium Dibutylphosphate, 97%. (n.d.). Hiyka. [Link]

-

Nevzorov, A. A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]

-

Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. (n.d.). ResearchGate. [Link]

-

New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). International Journal of Molecular Sciences. [Link]

-